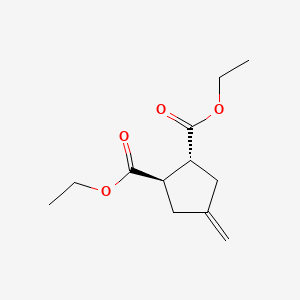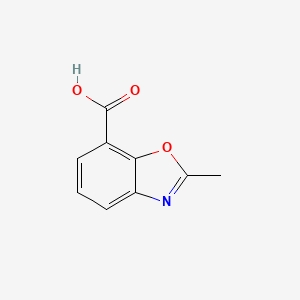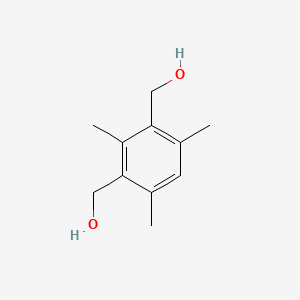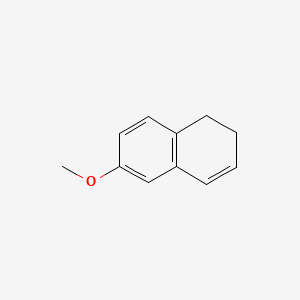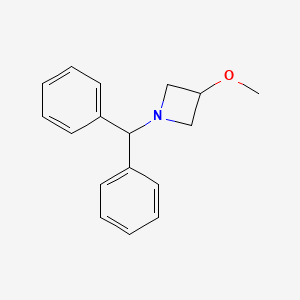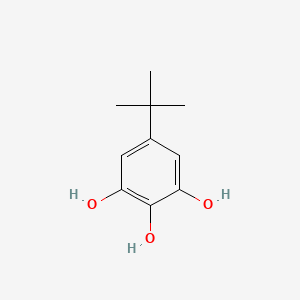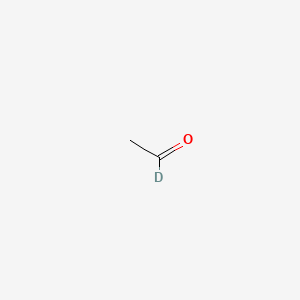
(1-2H1)Acetaldehyde
概要
説明
(1-2H1)Acetaldehyde, also known as Acetic aldehyde or Ethanal, is an organic chemical compound with the formula C2H3DO . It is a colorless liquid or gas, boiling near room temperature . It is one of the most important aldehydes, occurring widely in nature and being produced on a large scale in industry .
Synthesis Analysis
The production of acetaldehyde from ethanol has been measured in Southern California coastal seawater . The rate of increase of acetaldehyde was positively correlated with the rate constant for ethanol biodegradation and bacteria count . Acetaldehyde is selectively produced when k2 k3, k4, whereas acetic acid is selectively produced when k3 [ k2 [ k4 .Molecular Structure Analysis
The molecular structure of (1-2H1)Acetaldehyde is C2H3DO with a molecular weight of 45.0587 . The structure can be viewed using Java or Javascript .Chemical Reactions Analysis
Acetaldehyde is a remarkably reactive compound that exhibits all characteristic reactions of aldehydes, as well as those associated with an alkyl group in which hydrogen atoms are activated by the presence of a carbonyl group in the α position .Physical And Chemical Properties Analysis
(1-2H1)Acetaldehyde is a very volatile carbonyl compound with a boiling point of 20.1 °C . The industrial importance of acetaldehyde is comparatively small and tends to decrease .科学的研究の応用
Chemical Equilibria Studies
- Chemical Equilibria in Mixtures with Water : Acetaldehyde is an important intermediate in the chemical industry, often used in mixtures with water. A comprehensive study using 1H- and 13C-NMR spectroscopy revealed that acetaldehyde forms oligomers with water. This research provides valuable insights into the speciation data and chemical equilibrium constants of oligomer formation in these mixtures (Scheithauer et al., 2015).
Reactions on Catalysts
- Reactions on CeO2 and CeO2-Supported Catalysts : Investigations into the reactions of acetaldehyde on surfaces of CeO2, Pd/CeO2, and Co/CeO2 catalysts have been conducted. This research provides insights into various reactions such as oxidation to acetates, reduction to ethanol, and carbon-carbon bond formation reactions (Idriss et al., 1995).
Biosynthesis in Microorganisms
- Acetaldehyde Production in Zymomonas mobilis : In the context of microbial biosynthesis, acetaldehyde is a valuable product. A study focused on improving the capacity of Zymomonas mobilis to synthesize acetaldehyde by engineering its aerobic metabolism. This research contributes to developing industrial acetaldehyde producers (Kalnenieks et al., 2019).
Fluorescence Sensing
- Detection in Liquor and Spirits : Acetaldehyde is an important flavor constituent in liquor and spirits. A study developed a fluorescence sensor for fast and highly selective detection of acetaldehyde, highlighting its potential for real-time detection and measurement in various alcoholic beverages (Yang et al., 2019).
Analytical Methods
- Measurement in Biological Systems : Research has developed optimized methods for measuring acetaldehyde in biological systems. Techniques involving RP-HPLC and derivatization with 2,4-dinitrophenylhydrazine (DNPH) have been proposed, expanding the potential for accurate measurement in various biological matrices (Guan et al., 2012).
Photocatalytic Oxidation
- Photocatalytic Oxidation under Light Irradiation : A study demonstrated the complete oxidation of acetaldehyde to CO2 over a Pd/WO(3) photocatalyst under fluorescent- or visible-light irradiation. This research opens avenues for environmental applications in air purification (Arai et al., 2008).
Bacterial Biosensors
- Sensitive and Selective Detection : The development of a bacterial biosensor for the sensitive and selective detection of acetaldehyde has been explored. This biosensor, based on an acetaldehyde dehydrogenase bacteria surface display system, facilitates rapid and accurate detection of acetaldehyde in various samples, showcasing its utility in environmental monitoring and health risk assessment (Liang et al., 2021).
Carcinogenic Mechanisms
- Molecular Mechanisms in Carcinogenesis : Acetaldehyde has been identified as a carcinogen, and research into its molecular mechanisms in carcinogenesis has been conducted. Studies focus on how acetaldehyde causes DNA damage, mutations, and carcinogenesis, particularly in squamous epithelium, providing crucial insights for cancer research and prevention strategies (Mizumoto et al., 2017).
Safety And Hazards
将来の方向性
The use of ethanol as an additive in gasoline has increased in the USA and globally and is likely to continue to do so in the future . As a result, ethanol and acetaldehyde levels in the troposphere are expected to increase . Both ethanol and acetaldehyde are important trace gases in the troposphere .
特性
IUPAC Name |
1-deuterioethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O/c1-2-3/h2H,1H3/i2D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKHGUXGNUITLKF-VMNATFBRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30194148 | |
| Record name | (1-2H1)Acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30194148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
45.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-2H1)Acetaldehyde | |
CAS RN |
4122-13-8 | |
| Record name | Acetaldehyde-1-d | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4122-13-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1-2H1)Acetaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004122138 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1-2H1)Acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30194148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [1-2H1]acetaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.747 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details

















Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

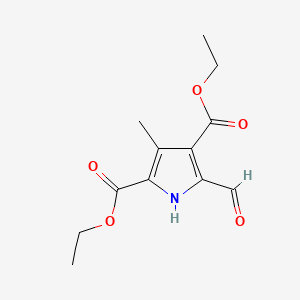
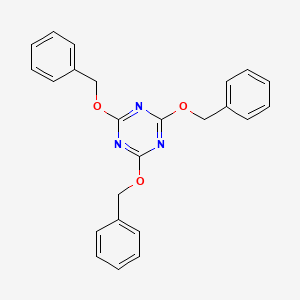
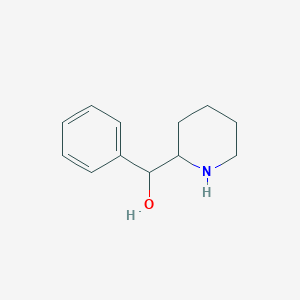
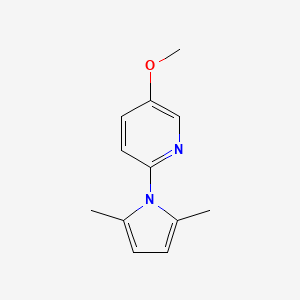
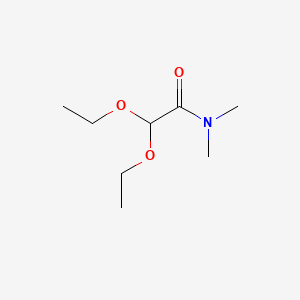
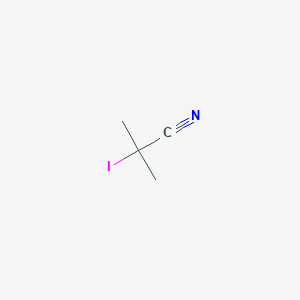
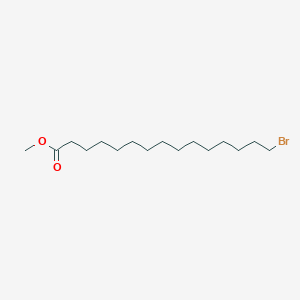
![1-[Chloro(difluoro)methoxy]-4-nitrobenzene](/img/structure/B1595733.png)
